molecular formula C16H19N3O3 B613658 193148-60-6 CAS No. 193148-60-6

193148-60-6

Cat. No.: B613658
CAS No.: 193148-60-6
M. Wt: 241,29 g/mole
InChI Key:
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Preparation Methods

The synthesis of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves several stepsThe reaction conditions typically involve the use of reagents such as tert-butyl dicarbonate, diazomethane, and benzyl alcohol under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diazo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The BOC protecting group can be removed through hydrolysis under acidic or basic conditions

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves its interaction with specific molecular targets and pathways. The diazo group in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modification of their structures and functions. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby exerting its effects .

Comparison with Similar Compounds

(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone can be compared with other similar compounds, such as:

The uniqueness of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research.

Properties

CAS No.

193148-60-6

Molecular Formula

C16H19N3O3

Molecular Weight

241,29 g/mole

Origin of Product

United States

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